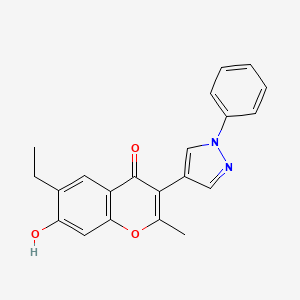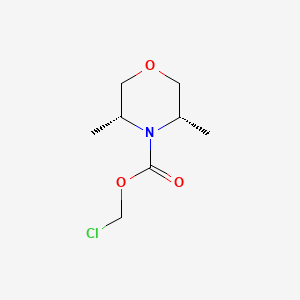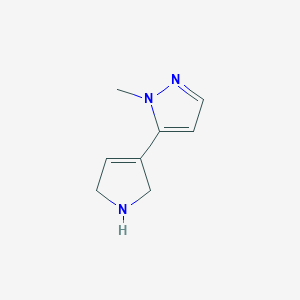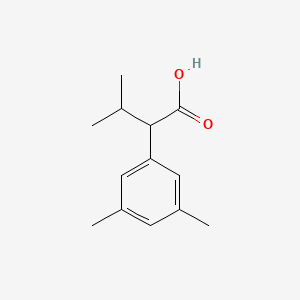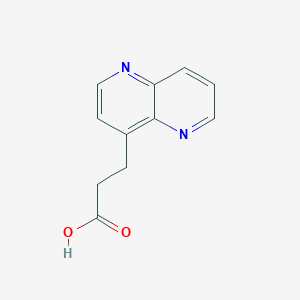
3-(1,5-Naphthyridin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Naphthyridin-4-yl)propanoic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities . This compound features a propanoic acid moiety attached to the 4-position of a 1,5-naphthyridine ring, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Naphthyridin-4-yl)propanoic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine core . The reaction conditions often include heating at elevated temperatures to facilitate cyclization and decarboxylation steps.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Quinolines: Compounds with a similar heterocyclic structure but with a single nitrogen atom in the ring.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different position
Uniqueness: 3-(1,5-Naphthyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(1,5-naphthyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)4-3-8-5-7-12-9-2-1-6-13-11(8)9/h1-2,5-7H,3-4H2,(H,14,15) |
Clé InChI |
LEACMNJBDONLHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2N=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


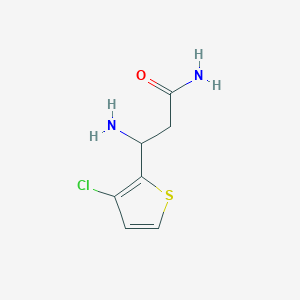
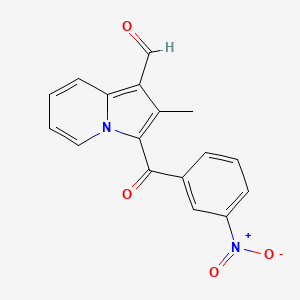


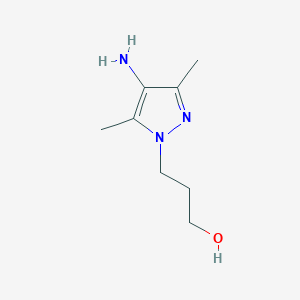
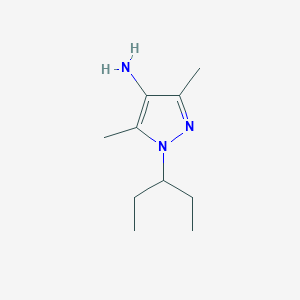
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
